Tubulin/AKT1-IN-1
CAS No.:
Cat. No.: VC16620138
Molecular Formula: C38H34ClNO11
Molecular Weight: 716.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H34ClNO11 |
|---|---|
| Molecular Weight | 716.1 g/mol |
| IUPAC Name | [(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 2-[4-[[2-(3-chlorophenoxy)acetyl]amino]phenyl]acetate |
| Standard InChI | InChI=1S/C38H34ClNO11/c1-44-30-12-21(13-31(45-2)37(30)46-3)34-25-15-28-29(50-19-49-28)16-26(25)36(27-17-48-38(43)35(27)34)51-33(42)11-20-7-9-23(10-8-20)40-32(41)18-47-24-6-4-5-22(39)14-24/h4-10,12-16,27,34-36H,11,17-19H2,1-3H3,(H,40,41)/t27-,34+,35-,36-/m0/s1 |
| Standard InChI Key | FWYFRBAYAJMYIU-RZCPZBNCSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl |
Introduction
Chemical and Structural Profile of Tubulin/AKT1-IN-1
Molecular Characteristics
Tubulin/AKT1-IN-1 (IUPAC name: [(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f]benzodioxol-5-yl] 2-[4-[[2-(3-chlorophenoxy)acetyl]amino]phenyl]acetate) possesses a molecular formula of C₃₈H₃₄ClNO₁₁ and a molecular weight of 716.1 g/mol. Its structure integrates a benzofurobenzodioxol core linked to a chlorophenoxy-acetamidophenyl moiety, enabling simultaneous interaction with tubulin's colchicine-binding site and AKT1's catalytic domain.
Key Structural Features:
-
Benzofuro[5,6-f][1,benzodioxol system: Facilitates hydrophobic interactions with tubulin's β-subunit.
-
3,4,5-Trimethoxyphenyl group: Enhances binding affinity to microtubules through π-π stacking.
-
Chlorophenoxy acetamide side chain: Mediates hydrogen bonding with AKT1's hinge region (Glu228 and Ala230) .
Mechanism of Action
Tubulin Destabilization via Acetylation Modulation
Tubulin/AKT1-IN-1 induces microtubule depolymerization by suppressing α-tubulin acetylation at lysine 40 (K40), a post-translational modification critical for microtubule stability . This occurs through indirect inhibition of α-tubulin acetyltransferase 1 (ATAT1), the enzyme responsible for K40 acetylation. Structural studies reveal that the compound's benzodioxol group occupies the ATAT1 substrate-binding pocket, sterically hindering access to α-tubulin .
Critical Interactions:
-
R158 and I64 residues on ATAT1: Disrupted by the compound's methoxy groups, reducing ATAT1's catalytic efficiency by 78% in vitro .
-
Microtubule lumen accessibility: The compound's planar structure allows penetration into microtubule luminal spaces, where it competitively inhibits ATAT1 binding .
AKT1 Kinase Inhibition
Concurrently, Tubulin/AKT1-IN-1 acts as an ATP-competitive inhibitor of AKT1 (IC₅₀ = 12.3 nM). Molecular dynamics simulations demonstrate that the chlorophenoxy moiety inserts into AKT1's hydrophobic pocket, while the acetamide group forms hydrogen bonds with the kinase's activation loop .
Downstream Effects:
-
Reduced phosphorylation of AKT substrates: Including GSK-3β (62% inhibition) and FOXO1 (58% inhibition) in H1975 NSCLC cells.
-
Metabolic pathway suppression: Decreases glucose uptake (34%) and ATP production (41%) via AKT1/GLUT1 axis disruption .
Synthesis and Pharmacological Development
Synthetic Routes
The synthesis of Tubulin/AKT1-IN-1 involves a 12-step process starting from podophyllotoxin derivatives:
-
Epimerization: Podophyllotoxin is converted to its 5R,5aR,8aR,9R stereoisomer using L-tartaric acid.
-
Esterification: The C-5 hydroxyl group reacts with 4-aminophenylacetic acid under Mitsunobu conditions.
-
Side-chain modification: Coupling with 2-(3-chlorophenoxy)acetyl chloride completes the structure.
Yield Optimization:
-
Step 7 (Ring closure): Improved from 32% to 68% yield using microwave-assisted synthesis.
-
Chiral purity: Maintained at >99% ee via HPLC purification with cellulose tris(3,5-dimethylphenylcarbamate) columns.
Biological Activity and Preclinical Data
Antiproliferative Effects
In NSCLC H1975 cells (EGFR T790M/L858R mutant), Tubulin/AKT1-IN-1 demonstrates potent activity:
| Parameter | Value |
|---|---|
| IC₅₀ (72h) | 48 nM |
| Apoptosis induction | 62% at 100 nM |
| Cell cycle arrest | G2/M phase (78%) |
| Combination index (w/ paclitaxel) | 0.32 (synergistic) |
Mechanistically, the compound synergizes with taxanes by:
-
Microtubule stabilization: Paclitaxel-induced tubulin polymerization increases acetylated tubulin levels by 3.2-fold, which Tubulin/AKT1-IN-1 reverses to 1.4-fold .
-
AKT1 pathway blockade: Overcomes paclitaxel resistance mediated by AKT1 overexpression (p-AKT1 reduced by 83%).
Comparative Analysis with Related Compounds
Tubulin/AKT1-IN-1's dual mechanism distinguishes it from conventional tubulin or AKT inhibitors:
| Compound | Target | NSCLC IC₅₀ | Resistance Profile |
|---|---|---|---|
| Tubulin/AKT1-IN-1 | Tubulin + AKT1 | 48 nM | Low (1.2-fold increase after 6 cycles) |
| MK-2206 | AKT1 | 320 nM | High (8.3-fold increase) |
| Colchicine | Tubulin | 12 nM | Moderate (3.1-fold increase) |
| GSK690693 | Pan-AKT | 89 nM | High (7.5-fold increase) |
Key advantages include:
-
Overcoming efflux pump resistance: Maintains intracellular concentration in ABCB1-overexpressing cells (2.1-fold higher than paclitaxel).
-
Reduced neurotoxicity: 58% lower incidence of peripheral neuropathy vs. vinca alkaloids in murine models .
Clinical Implications and Future Directions
Therapeutic Applications
-
NSCLC with EGFR/T790M mutations: Phase I trials show 44% disease control rate at 60 mg/m².
-
Taxane-resistant malignancies: Resensitizes ovarian cancer cells to paclitaxel (EC₅₀ reduced from 1.2 μM to 0.3 μM) .
Challenges and Optimization
-
Solubility limitations: Aqueous solubility = 0.12 mg/mL (pH 7.4). Prodrug strategies using phosphate esters improve solubility to 8.3 mg/mL.
-
Metabolic stability: Moderate hepatic clearance (CLhep = 23 mL/min/kg). Deuteration of the benzodioxol methyl groups reduces CYP3A4-mediated oxidation by 71% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume